molecular formula C10H12O3 B15458705 4-Methyl-2-phenoxy-1,3-dioxolane CAS No. 61562-08-1

4-Methyl-2-phenoxy-1,3-dioxolane

Cat. No.: B15458705
CAS No.: 61562-08-1
M. Wt: 180.20 g/mol
InChI Key: KSMREJBMODRSCE-UHFFFAOYSA-N
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Description

4-Methyl-2-phenoxy-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a methyl group at the 4-position and a phenoxy group at the 2-position. This compound is notable for its applications in polymer science, flavor chemistry, and pharmaceuticals due to its stability and functional versatility.

Properties

CAS No.

61562-08-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-methyl-2-phenoxy-1,3-dioxolane

InChI

InChI=1S/C10H12O3/c1-8-7-11-10(12-8)13-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

KSMREJBMODRSCE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The 1,3-dioxolane scaffold is highly tunable, with substitutions at the 2- and 4-positions significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for 1,3-Dioxolane Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
4-Methyl-2-phenoxy-1,3-dioxolane C₁₀H₁₂O₃ 180.20 4-methyl, 2-phenoxy Polymer precursors, flavor intermediates (inferred from analogs)
4-Methyl-2-phenyl-1,3-dioxolane C₁₀H₁₂O₂ 164.20 4-methyl, 2-phenyl Major component in apricot kernel extracts; used in GC/MS analysis
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane C₁₁H₁₄O₃ 194.23 4-methyl, 2-(4-methoxyphenyl) Stable acetal with applications in organic synthesis
4-Methyl-2-pentyl-1,3-dioxolane C₉H₁₈O₂ 158.24 4-methyl, 2-pentyl Flavor agent (fruity, pear-like odor); used in food additives
Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (C₄F₆O₂)ₙ Variable Fluorinated, 4-methyl High gas permeability/selectivity in polymers; outperforms Cytop® in gas separation
2-Methyl-1,3-dioxolane C₄H₈O₂ 88.11 2-methyl Volatile compound in recycled PET; hydrolyzes via A-1 mechanism

Key Research Findings

Stability and Reactivity
  • 4-Methyl-2-phenyl-1,3-dioxolane exhibits high thermal stability, making it a common component in natural extracts (e.g., apricot kernels) .
  • 2-Phenyl-1,3-dioxolane derivatives show resistance to oxidation under mild conditions (e.g., K₂Cr₂O₇ without AlCl₃), highlighting their utility in synthetic chemistry .
  • 2-Methyl-1,3-dioxolane and 2-methyl-4-methylene-1,3-dioxolane hydrolyze via distinct mechanisms (A-1 vs. A-Se2), yet solvent effects on their hydrolysis rates are nearly identical due to structural similarities .

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-phenoxy-1,3-dioxolane, and how do reaction conditions influence yield?

The compound is synthesized via acid-catalyzed acetalization/ketalization reactions. A typical method involves reacting a carbonyl compound (aldehyde/ketone) with 1,3-propanediol or 1,2-ethanediol in the presence of Brønsted or Lewis acid catalysts (e.g., H₂SO₄, BF₃·Et₂O). Reaction conditions (temperature, solvent, catalyst loading) critically impact yield. For instance, cyclohexane is often used as a solvent in Dean-Stark setups to remove water and drive equilibrium toward product formation . Comparative studies with analogous dioxolanes (e.g., 4-Hexyl-2-methoxy-1,3-dioxolane) suggest that steric effects from substituents like the phenoxy group may necessitate longer reaction times or higher catalyst concentrations .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For structural elucidation of the dioxolane ring and substituents (e.g., phenoxy group).
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or GC-MS).
  • X-ray Crystallography : For resolving stereochemistry and crystal packing, as demonstrated in studies of structurally similar compounds like 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane .
  • Chromatography (HPLC/GC) : To assess purity and monitor reaction progress .

Q. How can researchers optimize solvent and catalyst selection for scalable synthesis?

Solvent choice should balance polarity (to solubilize reactants) and azeotropic properties (to remove water). Catalysts like p-toluenesulfonic acid (pTSA) or Amberlyst-15 are preferred for their recyclability in industrial settings. For example, cyclohexane with a Brønsted acid catalyst achieved >80% yield in analogous dioxolane syntheses .

Advanced Research Questions

Q. What factorial design approaches are suitable for studying substituent effects on this compound’s stability?

A 2ⁿ factorial design can systematically evaluate variables like substituent size (methyl vs. hexyl), catalyst type, and temperature. For example, varying the alkyl chain length in dioxolanes (e.g., 4-Hexyl-2-methoxy vs. 4-Methyl-2-phenoxy derivatives) revealed that bulkier groups enhance thermal stability but reduce solubility . Response surface methodology (RSM) may further optimize multi-variable interactions .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Density Functional Theory (DFT) calculations can model transition states in acid-catalyzed ketalization, predicting regioselectivity and activation energies. Studies on related compounds (e.g., 2-Heptyl-2-methyl-1,3-dioxolane-4-methanol) used Fukui indices to identify nucleophilic/electrophilic sites, aligning with experimental observations of hydrolysis rates .

Q. What strategies resolve contradictions in reported bioactivity data for dioxolane derivatives?

Meta-analyses of in vitro studies should account for:

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Analogues : Compare this compound with derivatives like 4-Hexyl-2-methoxy-1,3-dioxolane to isolate substituent-specific effects .
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (pH, cell lines) .

Q. How can isotopic labeling elucidate degradation pathways of this compound in environmental systems?

¹³C or ²H labeling at the dioxolane ring or phenoxy group enables tracking via LC-MS/MS. For example, studies on 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane used deuterated water (D₂O) to confirm hydrolysis mechanisms under acidic conditions .

Q. What quasi-experimental designs are appropriate for assessing the compound’s application in material science?

A pretest-posttest design with a control group can evaluate performance in polymer matrices. For instance, compare mechanical properties (e.g., tensile strength) of polymers doped with this compound versus a control. Statistical tools like ANOVA validate significance .

Methodological Considerations

  • Theoretical Integration : Align mechanistic studies with frameworks like Transition State Theory (TST) or Molecular Orbital Theory to predict reactivity .
  • Data Validation : Use cheminformatics tools (e.g., PubChem’s structure-activity databases) to cross-reference physicochemical properties .
  • Ethical Compliance : Adhere to ECHA guidelines for in vitro testing, ensuring compounds are not misrepresented as therapeutics .

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